molecular formula C7H16ClN B8251627 Hept-6-en-1-amine;hydrochloride

Hept-6-en-1-amine;hydrochloride

Cat. No. B8251627
M. Wt: 149.66 g/mol
InChI Key: HUISCKBVRLUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-6-en-1-amine;hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hept-6-en-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hept-6-en-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

Hept-6-en-1-amine hydrochloride, as a part of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family, has shown significant potential in anti-HIV activities. Research has demonstrated that certain analogs of HEPT, which potentially includes derivatives of Hept-6-en-1-amine hydrochloride, are more potent than known HEPT analogs in inhibiting HIV-1 replication. This includes studies that have investigated the influence of substitution of the terminal hydroxy group and the structural rigidity of this side chain in enhancing anti-HIV activities (Pontikis et al., 1997), (Baba et al., 1989).

Synthesis of Novel Compounds

Hept-6-en-1-amine hydrochloride is used in the synthesis of various novel compounds. For instance, it has been involved in the creation of derivatives like 5-methoxy or 5-dialkylamino derivatives through substitution reactions, which are important for medicinal chemistry applications (Butenschön, 1994). Additionally, it has been utilized in the synthesis of racemic conformationally locked carbocyclic nucleosides, highlighting its role in developing nucleoside analogs (Šála et al., 2006).

Photorearrangement Studies

The compound is also significant in photorearrangement studies. For instance, research involving the irradiation of related compounds has led to the discovery of rearrangement products that are important for understanding chemical reactions under light exposure (Akhtar et al., 1982).

properties

IUPAC Name

hept-6-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-5-6-7-8;/h2H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUISCKBVRLUPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-6-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hept-6-en-1-amine;hydrochloride
Reactant of Route 2
Hept-6-en-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
Hept-6-en-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
Hept-6-en-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
Hept-6-en-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
Hept-6-en-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.